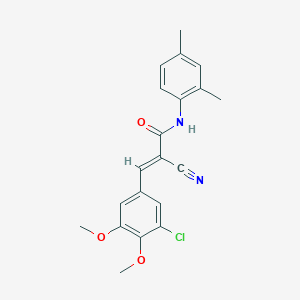

Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

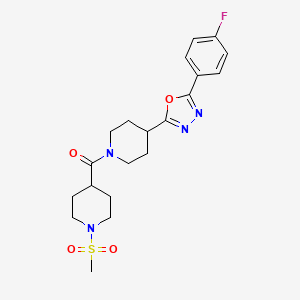

“Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . It also has a bromothiophene moiety, which is often used in drug design due to its bioactive properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bromothiophene and piperidine moieties. The bromothiophene could potentially be synthesized from 4-bromo-2-thiophenecarboxylic acid . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a bromothiophene group, and a carboxamide group. The bromine atom on the thiophene ring would make the compound relatively heavy and possibly quite reactive .Chemical Reactions Analysis

As a brominated compound, “this compound” could potentially undergo various substitution reactions. The bromine atom could be replaced by other groups, allowing for the synthesis of a variety of derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate ester could make the compound relatively polar, affecting its solubility in different solvents . The bromine atom would contribute to the compound’s molecular weight .Applications De Recherche Scientifique

Functionalization via Palladium-catalysed Aminocarbonylation

One study explores the functionalization of pyridazin-3(2H)-ones through palladium-catalysed aminocarbonylation, highlighting a method to incorporate amide functionalities using primary and secondary amines, including piperidine derivatives. This process showcases the compound's utility in synthesizing amides with high yields and reactivity, providing insights into mechanistic details of aminocarbonylation and amination products (Takács et al., 2012).

Inhibitors of Farnesyl Protein Transferase

Another application involves the synthesis of novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives as inhibitors of farnesyl protein transferase (FPT). These compounds, including structures similar to Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate, were synthesized to explore the structure-activity relationships (SAR) of FPT inhibitors, showing potential in anticancer research (Mallams et al., 1998).

Selective Nitric Oxide Synthase Inhibitors

Research on 2-aminopyridines, including derivatives structurally related to the chemical compound , demonstrates their role as highly selective inducible nitric oxide synthase inhibitors. These findings underline the importance of specific N-substitution patterns, such as with piperidine carbamate or amide, for achieving potent and selective inhibition, suggesting applications in inflammatory and autoimmune disease treatments (Connolly et al., 2004).

CB1 Cannabinoid Receptor Antagonists

Investigations into the molecular interaction of antagonist compounds, including piperidine derivatives, with the CB1 cannabinoid receptor provide insights into the development of potential treatments for disorders associated with cannabinoid receptor overactivation. Such studies highlight the compound's utility in understanding receptor-ligand interactions and developing new therapeutic agents (Shim et al., 2002).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Thiophenes

Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. Thiophene derivatives are found in many important drugs and biologically active compounds, suggesting that “Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate” might also have biological activity .

Propriétés

IUPAC Name |

methyl 4-[[(4-bromothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3S/c1-19-13(18)16-4-2-9(3-5-16)7-15-12(17)11-6-10(14)8-20-11/h6,8-9H,2-5,7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDZGZFWSDAADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)

![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)

![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)

![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)